2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile
Description
2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile (chemical formula: C₇H₈N₂OS) is a nitrile-substituted thiazole derivative. The compound features a thiazole ring substituted with a methoxy group at position 4, a methyl group at position 5, and an acetonitrile moiety at position 2.
Properties
CAS No. |
2138201-11-1 |
|---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C7H8N2OS/c1-5-7(10-2)9-6(11-5)3-4-8/h3H2,1-2H3 |
InChI Key |
OSNCLCAVXTXEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CC#N)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of appropriate thiazole derivatives with acetonitrile. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea or thioamides in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as silica chloride or ammonium 12-molybdophosphate can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nucleophiles like amines and alcohols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. This compound may inhibit microbial growth by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile with structurally related thiazole derivatives:
Key Observations:
Substituent Effects on Bioactivity :
- The methoxy group in the target compound may enhance solubility compared to purely alkyl-substituted analogs (e.g., 4-CH₃ in ). However, bulky groups like tert-butylphenyl () or sulfamoyl (as in Pritelivir ) are critical for target binding in antiviral applications.
- Pritelivir’s sulfamoyl group confers strong hydrogen-bonding capacity, enabling interactions with viral enzymes, whereas the target compound’s nitrile group may favor covalent binding or metabolic stability .
Synthetic Utility :
- Compounds like 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile () serve as intermediates in synthesizing benzimidazoles, suggesting the target compound could be adapted for similar pathways.
Physical Properties :
- The melting point of thiazole derivatives correlates with substituent bulkiness. For example, tert-butylphenyl-substituted analogs () are solids, while simpler derivatives (e.g., 4-CH₃ in ) are liquids, indicating the target compound’s physical state may depend on its substituents.
Research Findings on Thiazole Derivatives
Antiviral Activity
- Pritelivir () demonstrates potent inhibition of herpesvirus helicase-primase, with resistance mutations mapped to specific viral domains. This highlights the importance of sulfamoyl and pyridinyl groups in its structure.
- Thiazolides like methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate () inhibit SARS-CoV-2 Main Protease, suggesting that electron-withdrawing groups (e.g., nitrile in the target compound) could enhance protease binding.
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